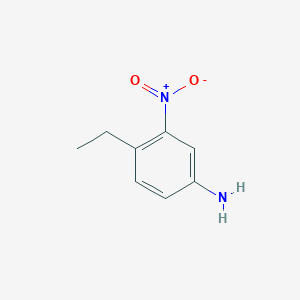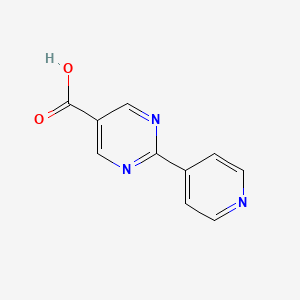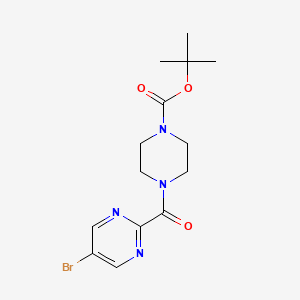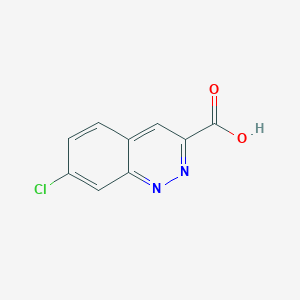
7-氯噌啉-3-甲酸
描述
“7-Chlorocinnoline-3-carboxylic acid” is a chemical compound with the molecular formula C9H5ClN2O2 . It is a type of carboxylic acid that contains a chlorocinnoline structure .
Synthesis Analysis
The synthesis of compounds similar to “7-Chlorocinnoline-3-carboxylic acid” has been reported in the literature. For instance, quinoline and its analogues, which are structurally similar to cinnoline, have been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach . Additionally, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of “7-Chlorocinnoline-3-carboxylic acid” consists of a cinnoline core with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position . The molecular weight of this compound is 208.6 .
Chemical Reactions Analysis
Carboxylic acids, like “7-Chlorocinnoline-3-carboxylic acid”, can undergo a variety of reactions. For instance, they can react with Thionyl Chloride to form acid chlorides . The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Physical And Chemical Properties Analysis
“7-Chlorocinnoline-3-carboxylic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 208.6 . Carboxylic acids generally have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H .
科学研究应用
- Scientific Field : Organic Chemistry, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modification of the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modification of the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure, in the area of polymer carboxylic acids present applications such monomers, additives, catalysts, etc .
安全和危害
未来方向
The field of catalytic decarboxylative transformations, which involves the use of carboxylic acids like “7-Chlorocinnoline-3-carboxylic acid”, has expanded significantly in recent years . This area of research has potential applications in the upgrading of bio-based feedstocks, green methanol production, and the valorization of carbon dioxide .
属性
IUPAC Name |
7-chlorocinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZZSHTYSBCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorocinnoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



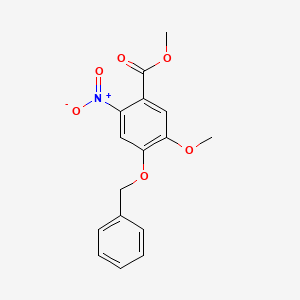
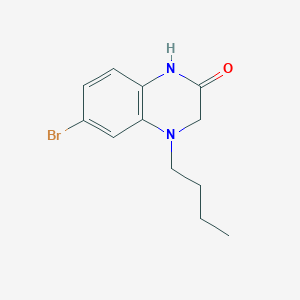
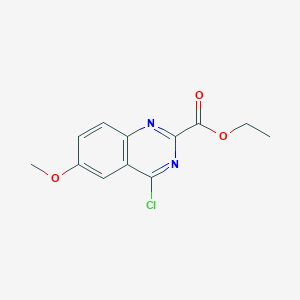
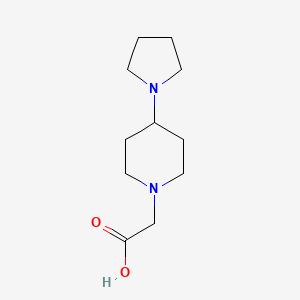
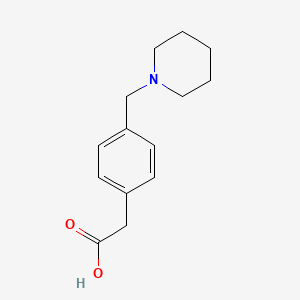
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)
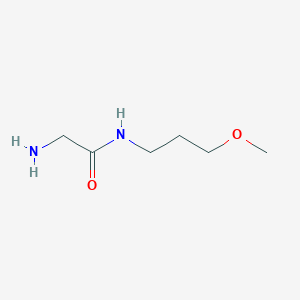
![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)
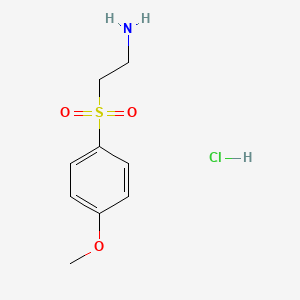
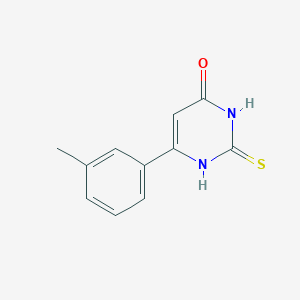
![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B1370350.png)
